Diphlorethohydroxycarmalol
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Description
Molecular Structure Analysis
The molecular structure of DPHC is quite complex. It has a molecular weight of 512.38 and its molecular formula is C24H16O13 . The structure includes multiple hydroxy groups and ether linkages .Physical and Chemical Properties Analysis
The physical and chemical properties of DPHC include a molecular weight of 512.376 Da and a monoisotopic mass of 512.059082 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Mechanism of Action
Future Directions
DPHC has shown potential in the treatment of conditions such as diabetes and cardiovascular diseases due to its ability to modulate calcium transit and increase endothelial-dependent NO production . It also has protective effects against palmitate-induced toxicity in the liver by preventing lipogenesis and inflammation . These findings suggest that DPHC could be used as a potential therapeutic or preventive agent for these conditions in the future .
Properties
CAS No. |
138529-04-1 |
---|---|
Molecular Formula |
C24H16O13 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol |
InChI |
InChI=1S/C24H16O13/c25-8-1-9(26)3-11(2-8)34-22-14(30)6-16-24(20(22)33)37-17-7-15(18(31)19(32)23(17)36-16)35-21-12(28)4-10(27)5-13(21)29/h1-7,25-33H |
InChI Key |
FGIOHPMUNJGQTO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Origin of Product |
United States |
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